Thiophene-2-sulfinic Chloride
Description
Significance of Thiophene-based Sulfonyl Chlorides in Modern Chemical Research
Thiophene-based sulfonyl chlorides, particularly Thiophene-2-sulfonyl chloride, are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com Their primary application lies in the preparation of sulfonamides, a class of compounds with a broad spectrum of biological activities, through reaction with primary or secondary amines. ekb.eg These sulfonamide derivatives are integral to the development of drugs, including anticancer, anti-inflammatory, and antiviral agents. ekb.egnih.gov
In pharmaceutical research, Thiophene-2-sulfonyl chloride has been instrumental in creating drug candidates targeting a variety of diseases. For instance, it has been used in the synthesis of inhibitors for protein farnesyltransferase, which are investigated as potential antimalarial drugs, and for hepatitis C virus (HCV) NS5B polymerase, a key enzyme in the replication of the hepatitis C virus. mdpi.com The thiophene (B33073) nucleus is a privileged pharmacophore in medicinal chemistry, and its incorporation into drug molecules can significantly modify physicochemical properties such as solubility and metabolism, potentially improving drug-receptor interactions. nih.gov
Beyond pharmaceuticals, these compounds are used to develop agrochemicals and fine chemicals. chemimpex.com In materials science, thiophene derivatives are fundamental to the creation of conductive polymers like polythiophenes. The introduction of sulfonyl groups can enhance the processability and electrical properties of these materials.
Historical Context and Evolution of Research on Thiophene-2-sulfonyl Chloride
The journey of Thiophene-2-sulfonyl chloride is intrinsically linked to the discovery of its parent heterocycle, thiophene. In 1882, Viktor Meyer first identified thiophene as an impurity in benzene. This discovery paved the way for the exploration of thiophene derivatives. Early research into thiophene sulfonation was driven by the industrial need to separate thiophene from benzene, as thiophene was found to be significantly more reactive towards sulfonation.
The synthesis of Thiophene-2-sulfonyl chloride is typically achieved through the electrophilic sulfonation of thiophene using chlorosulfonic acid under controlled conditions. Over the years, synthetic methodologies have evolved to improve efficiency and generality. Modern methods have been developed to circumvent the use of harsh reagents. For example, recent research has demonstrated the synthesis of Thiophene-2-sulfonyl chloride from 2-thienylzinc bromide and 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC), which generates the sulfonyl chloride in situ for direct conversion to sulfonamides. acs.orgnih.gov This highlights a continuous effort to develop more modular and practical routes for its preparation, reflecting its growing importance in discovery chemistry. nih.gov Research has also expanded to include various substituted thiophenesulfonyl chlorides, such as 5-chloro-2-thiophenesulfonyl chloride and 4-methylthiophene-2-sulfonyl chloride, to explore their unique reactivity and applications. chemimpex.comtandfonline.com
Fundamental Structural Elements and Their Implications for Reactivity in Thiophene-2-sulfonyl Chloride
The reactivity of Thiophene-2-sulfonyl chloride is dictated by its distinct molecular architecture. The molecule consists of a five-membered aromatic thiophene ring substituted at the 2-position with a sulfonyl chloride (–SO₂Cl) group. The thiophene ring is an electron-rich heterocyclic system, while the sulfonyl chloride group is strongly electron-withdrawing. This electronic interplay is central to the compound's chemical behavior.
The presence of the sulfonyl chloride group significantly modulates the electronic properties of the thiophene ring, reducing its nucleophilicity compared to unsubstituted thiophene. The key feature for its synthetic utility is the highly electrophilic sulfur atom in the sulfonyl chloride moiety. This electrophilicity makes it highly susceptible to attack by a wide range of nucleophiles, such as amines, alcohols, and organometallic reagents. cymitquimica.com This reactivity is the basis for its widespread use in forming sulfonamides, sulfonate esters, and other sulfur-containing compounds. ekb.eg The reaction with nucleophiles typically proceeds via a bimolecular nucleophilic substitution pathway. mdpi.com The stability of Thiophene-2-sulfonyl chloride is noted to be greater than that of some other heteroaryl sulfonyl chlorides, such as pyridine-2-sulfonyl chloride, which contributes to its utility as a reagent. acs.orgnih.gov
Table 1: Physicochemical Properties of Thiophene-2-sulfonyl Chloride
| Property | Value |
| CAS Number | 16629-19-9 |
| Molecular Formula | C₄H₃ClO₂S₂ |
| Molecular Weight | 182.64 g/mol alfa-chemistry.com |
| Appearance | White to orange or blue to pale gray crystals or powder thermofisher.com |
| Melting Point | 27–32 °C |
| Boiling Point | 130–132 °C at 14 mmHg |
| Solubility | Reacts with water; soluble in organic solvents like methanol (B129727) and ethanol (B145695) |
| InChI Key | VNNLHYZDXIBHKZ-UHFFFAOYSA-N thermofisher.com |
Structure
3D Structure
Properties
Molecular Formula |
C4H3ClOS2 |
|---|---|
Molecular Weight |
166.7 g/mol |
IUPAC Name |
thiophene-2-sulfinyl chloride |
InChI |
InChI=1S/C4H3ClOS2/c5-8(6)4-2-1-3-7-4/h1-3H |
InChI Key |
YKUAYVSBTCUMEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)Cl |
Origin of Product |
United States |
Methodological Advances in the Synthesis of Thiophene 2 Sulfonyl Chloride
Direct Sulfonylation and Chlorination Approaches for Thiophene-2-sulfonyl Chloride
Direct methods for the synthesis of thiophene-2-sulfonyl chloride involve the simultaneous introduction of the sulfonyl group and the chlorine atom onto the thiophene (B33073) ring in a single procedural step or a one-pot sequence. These approaches are often favored for their atom and step economy.
Utilization of Chlorosulfonic Acid in Direct Sulfonylation
A prevalent method for the direct synthesis of thiophene-2-sulfonyl chloride involves the use of chlorosulfonic acid. This strong electrophilic reagent reacts with thiophene to introduce the chlorosulfonyl group (-SO₂Cl) directly onto the thiophene ring. The reaction is typically carried out at low temperatures to control the reactivity and selectivity. For instance, in the synthesis of 3-(2-methoxyethyl)thiophene-2-sulfonyl chloride, chlorosulfonic acid is used as the sulfonating agent. rsc.org The reaction of thiophene with chlorosulfonic acid can lead to a mixture of isomers, primarily the 2- and 3-substituted products, with the 2-isomer being the major product due to the higher reactivity of the C2 position in the thiophene ring. Further reaction with chlorosulfonic acid can lead to the formation of bis-sulfonyl chlorides, such as thiophene-2,4- and -2,5-bis-sulfonyl chlorides. dcfinechemicals.com
Application of Thionyl Chloride and Phosphorus Pentachloride as Chlorinating Agents
Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are commonly employed as chlorinating agents in the synthesis of sulfonyl chlorides from the corresponding sulfonic acids. pharmaffiliates.com In a direct approach, these reagents can be used in conjunction with a sulfonating agent. For example, a process for preparing aromatic sulfonyl chlorides involves the reaction of an aromatic compound with chlorosulfonic acid or oleum, followed by the addition of thionyl chloride. google.com Thionyl chloride is also used in the final step of a multi-step synthesis of 2-thiophene acetylchloride, where it converts 2-thiopheneacetic acid to the corresponding acid chloride. researchgate.net Phosphorus pentachloride can also be used for the chlorination of sulfonic acids to their corresponding sulfonyl chlorides. wikipedia.org
Trichloromethyl Carbonate-Mediated Chlorination Strategies
Trichloromethyl carbonate, also known as triphosgene, is a safer, solid substitute for the highly toxic phosgene (B1210022) gas. google.com It has found applications in various chlorination reactions. While not a direct chlorinating agent for thiophene itself to form the sulfonyl chloride, it is used to convert sulfonic acids into sulfonyl chlorides. A patented process describes the reaction of arylsulfonic acids with bis(trichloromethyl) carbonate in the presence of a base to yield arylsulfonyl chlorides. researchgate.net This method provides an alternative to traditional chlorinating agents like thionyl chloride and phosphorus pentachloride.
Multi-Step Synthetic Strategies for Thiophene-2-sulfonyl Chloride from Precursors
Multi-step syntheses offer greater control over regioselectivity and can be advantageous when the starting material is a functionalized thiophene. These strategies typically involve the initial formation of a sulfur-containing intermediate, which is then converted to the desired sulfonyl chloride.
Conversion from Thiophene-2-sulfonic Acid Intermediates
A common multi-step approach involves the initial sulfonation of thiophene to produce thiophene-2-sulfonic acid, which is then converted to thiophene-2-sulfonyl chloride. The conversion of the sulfonic acid to the sulfonyl chloride is typically achieved using chlorinating agents such as phosphorus pentachloride or thionyl chloride. This two-step process allows for the isolation and purification of the sulfonic acid intermediate, which can lead to a purer final product. A Chinese patent describes a process where bis(trichloromethyl) carbonate is reacted with a sulfonic acid to produce the corresponding sulfonyl chloride. researchgate.net
Synthetic Routes Involving Organozinc Reagents
Organozinc reagents have emerged as valuable intermediates in the synthesis of sulfonyl chlorides. A method for the preparation of aryl and heteroaryl sulfonyl chlorides utilizes the reaction of organozinc reagents with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC). In this approach, 2-thienylzinc bromide reacts with TCPC to afford thiophene-2-sulfonyl chloride. This method is notable for not requiring a transition-metal catalyst and for its applicability to the functionalization of heterocycles. Another study reports a copper(I) iodide (CuI) catalyzed sulfonylation of organozinc reagents with sulfonyl halides, providing a novel strategy for the synthesis of functionalized sulfones, which are closely related to sulfonyl chlorides.
| Reagent/Method | Starting Material | Product | Key Features |
| Chlorosulfonic Acid | Thiophene | Thiophene-2-sulfonyl chloride | Direct, one-step process. Can lead to isomeric mixtures and di-substituted products. dcfinechemicals.com |
| Thionyl Chloride / Phosphorus Pentachloride | Thiophene-2-sulfonic acid | Thiophene-2-sulfonyl chloride | Used as chlorinating agents in the conversion of sulfonic acids. pharmaffiliates.com |
| Trichloromethyl Carbonate | Thiophene-2-sulfonic acid | Thiophene-2-sulfonyl chloride | Safer alternative to phosgene for the conversion of sulfonic acids. researchgate.net |
| Organozinc Reagents and TCPC | 2-Thienylzinc bromide | Thiophene-2-sulfonyl chloride | Transition-metal-free synthesis. |
Catalytic Methodologies for Enhanced Synthesis Efficiency of Thiophene-2-sulfonyl Chloride
The synthesis of thiophene-2-sulfonyl chloride, a key intermediate in medicinal and materials chemistry, has traditionally relied on stoichiometric reagents. However, recent advancements have focused on catalytic methodologies to improve efficiency, yield, and sustainability. These methods aim to reduce waste and provide milder reaction conditions.
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an anionic reactant from the aqueous phase into the organic phase where it can react with an organic substrate. This methodology is particularly advantageous as it can eliminate the need for expensive, anhydrous organic solvents and allows for the use of simple, inorganic bases like sodium hydroxide.
In the context of a one-pot synthesis of thiophene-2-sulfonyl chloride, a phase-transfer catalyst could facilitate the reaction between a thiophene precursor and a sulfonating agent. For instance, a thiolate anion, generated in an aqueous basic solution, could be transferred by the catalyst into an organic solvent containing the chlorinating/oxidizing agent. This approach streamlines the process by combining multiple steps into a single operation, minimizing waste and simplifying product isolation. While specific literature detailing a one-pot PTC synthesis for thiophene-2-sulfonyl chloride is not abundant, the principles of PTC are widely applied in industrial processes for their efficiency and greener reaction profiles. wikipedia.orgptfarm.pl The catalyst functions by making the ionic reactants soluble in the organic phase, thereby accelerating the reaction. wikipedia.org
Emerging catalytic systems, particularly in the field of photocatalysis, offer innovative and sustainable routes for the formation of sulfonyl chlorides. These methods utilize light energy to drive chemical transformations under mild conditions, often at room temperature. nih.gov
One notable emerging system involves the use of heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), a type of carbon nitride. nih.gov This metal-free catalyst can mediate the synthesis of a wide array of aromatic sulfonyl chlorides from various precursors, including thiols and thioacetates. nih.gov The reaction proceeds via a photocatalytic oxidative chlorination process under visible light irradiation. nih.gov The selectivity of the reaction can be tuned by changing the wavelength of the incident light, allowing for precise control over the final product. nih.gov Another advanced approach uses copper-containing hypercrosslinked polymers (HCPs-Cu) as heterogeneous catalysts for the visible-light-promoted 1,2-thiosulfonylation of alkenes with thiophenols and sulfonyl chlorides.
These photocatalytic methods present significant advantages over traditional synthesis routes, which often require harsh oxidizing agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). nih.gov The use of a heterogeneous catalyst simplifies product purification, as the catalyst can be easily removed by filtration, and offers the potential for catalyst recycling. nih.gov The mild conditions and high functional group tolerance make these emerging systems highly attractive for the synthesis of complex molecules containing the sulfonyl chloride moiety. nih.gov
Regioselectivity and Optimization of Reaction Conditions for Thiophene-2-sulfonyl Chloride Synthesis
Achieving high regioselectivity and optimizing reaction conditions are critical for the efficient and cost-effective synthesis of thiophene-2-sulfonyl chloride. Key parameters that significantly influence the reaction outcome include temperature, reagent molar ratios, and the choice of solvent.
Temperature is a crucial factor in controlling the selectivity and yield of sulfonation reactions. In the synthesis of related thiophene acid chlorides, the reaction temperature is critical for obtaining a favorable ratio of the desired acid chloride to ketone byproducts. For these reactions, temperatures are often maintained in a low range, such as -15° C to -25° C, to suppress the formation of unwanted side products. While some product can be obtained at higher temperatures, the propensity for side reactions increases significantly.
The molar ratio of the reactants also plays a pivotal role. In procedures involving the reaction of thiophene with a sulfonating agent, maintaining a substantially equimolar quantity is often preferred. Using a significant excess of the thiophene substrate can lead to an increased formation of byproducts. For example, in a related synthesis, increasing the concentration of thiophene from 5-10% to 15-20% of the reaction mixture resulted in a higher proportion of ketone byproduct. Similarly, in syntheses starting from thiol derivatives, precise control of the molar ratio between the thiol, an oxidizing agent (e.g., H₂O₂), and a chlorinating agent (e.g., SOCl₂) is essential for maximizing the yield of the sulfonyl chloride. organic-chemistry.org
| Parameter | Condition | Observed Outcome | Reference Context |
|---|---|---|---|
| Temperature | -15°C to -25°C | Favorable ratio of acid chloride to ketone byproduct. | Synthesis of 2-thiophenecarbonyl chloride |
| Temperature | Room Temperature | Increased formation of ketone byproduct. | Synthesis of 2-thiophenecarbonyl chloride |
| Reagent Concentration | 5-10% Thiophene | Good yields of desired product. | Synthesis of 2-thiophenecarbonyl chloride |
| Reagent Concentration | 15-20% Thiophene | Relatively more ketone byproduct formed. | Synthesis of 2-thiophenecarbonyl chloride |
| Molar Ratio (Thiol:H₂O₂) | 1:3 | Optimized for high yield (up to 97%) of sulfonyl chloride. organic-chemistry.org | Direct conversion of thiols to sulfonyl chlorides organic-chemistry.org |
The choice of solvent is a strategic decision in the synthesis of thiophene-2-sulfonyl chloride, as the solvent must not only dissolve the reactants but also be inert to the highly reactive sulfonyl chloride product. Thiophene-2-sulfonyl chloride is sensitive to moisture and reacts with nucleophilic solvents.
Studies on the solvolysis (reaction with the solvent) of thiophene-2-sulfonyl chloride in various binary solvent mixtures provide insight into its stability. The rate of solvolysis is influenced by the solvent's nucleophilicity and ionizing power. Hydroxylic solvents, such as water and alcohols, can react with the sulfonyl chloride group, leading to the formation of the corresponding sulfonic acid or ester, thus reducing the yield of the desired product. Therefore, the synthesis is typically performed in chemically inert organic solvents.
Commonly used solvents for the preparation of sulfonyl chlorides include halogenated hydrocarbons like methylene (B1212753) chloride. These solvents are effective at dissolving the reactants while exhibiting low reactivity towards the sulfonyl chloride product. In some processes, ethers such as dibutyl ether have also been employed successfully. The selection of an appropriate solvent system is crucial for both the reaction itself and the subsequent work-up and isolation procedures, ensuring the stability and purity of the final product.
| Solvent System | General Property | Impact on Thiophene-2-sulfonyl Chloride | Suitability for Synthesis |
|---|---|---|---|
| Methylene Chloride | Inert, non-nucleophilic organic solvent | Minimizes product degradation via solvolysis. | High |
| Dibutyl Ether | Inert organic solvent | Provides a suitable medium for the reaction. | High |
| Water, Alcohols (Methanol, Ethanol) | Nucleophilic, protic solvents | Reacts with the product to form sulfonic acid or esters (solvolysis). | Low (Unsuitable for reaction/work-up) |
| Acetonitrile | Polar aprotic solvent | Can participate in solvolysis, though generally less reactive than alcohols. | Moderate (Use with caution) |
Mechanistic Investigations of Thiophene 2 Sulfonyl Chloride Reactivity
Nucleophilic Substitution Pathways at the Sulfonyl Sulfur Center of Thiophene-2-sulfonyl Chloride
The core of thiophene-2-sulfonyl chloride's reactivity lies in the susceptibility of its sulfonyl chloride group (-SO₂Cl) to nucleophilic attack. This high degree of electrophilicity allows for a diverse range of substitution reactions. The mechanism of these reactions can vary, shifting between different pathways depending on the nucleophile, solvent, and any substituents on the thiophene (B33073) ring. researchgate.netrsc.org
Thiophene-2-sulfonyl chloride readily reacts with a variety of nucleophiles containing nitrogen, oxygen, and sulfur atoms. These reactions are fundamental for the synthesis of a wide array of sulfur-containing organic compounds. For instance, it serves as a key intermediate in the creation of pharmaceuticals and agrochemicals by introducing the thiophene-2-sulfonyl moiety into larger molecules. ontosight.ai
The reaction of thiophene-2-sulfonyl chloride with primary or secondary amines leads to the formation of the corresponding N-substituted thiophene-2-sulfonamides. Similarly, its reaction with alcohols yields sulfonate esters, and with thiols, it produces sulfonothioates. These transformations are classic examples of nucleophilic substitution at a sulfonyl center. evitachem.com In a specific synthetic method, thiophene-2-sulfonyl chloride, generated in situ from 2-thienylzinc bromide and 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC), was treated with dimethylamine (B145610) to afford the corresponding sulfonamide. acs.orgmit.eduacs.org
Table 1: Products from Nucleophilic Substitution of Thiophene-2-sulfonyl Chloride
| Nucleophile Type | Reagent Class | Product Class |
|---|---|---|
| Nitrogen | Amines | Sulfonamides |
| Oxygen | Alcohols | Sulfonate Esters |
This table summarizes the general product classes formed from the reaction of thiophene-2-sulfonyl chloride with common nucleophiles.
The study of solvolysis, where the solvent acts as the nucleophile, provides deep mechanistic insights. The rates of hydrolysis and alcoholysis of thiophene-2-sulfonyl chloride have been investigated to understand the influence of the solvent on the reaction pathway. researchgate.netnih.gov
Kinetic studies have been performed on the hydrolysis, methanolysis, and ethanolysis of thiophene-2-sulfonyl chloride. researchgate.net The rates of these reactions are sensitive to the solvent composition. For example, the hydrolysis of substituted thiophene-2-sulfonyl chlorides has been studied in water and in various water-acetone mixtures. rsc.orgresearchgate.net The nature of the transition state appears to change with varying solvent compositions, indicating a complex interplay between the substrate and the solvent environment. researchgate.net
The extended Grunwald-Winstein equation is a powerful tool for analyzing solvolysis mechanisms. For the solvolysis of thiophene-2-sulfonyl chloride, correlations using this equation show sensitivities to both solvent nucleophilicity (l) and solvent ionizing power (m). nih.gov These correlations across a wide range of solvents support a consistent mechanistic pathway. nih.gov The observed sensitivities are comparable to those for phenylmethanesulfonyl chloride, suggesting analogous transition states.
Table 2: Grunwald-Winstein Parameters for Solvolysis of RSO₂Cl
| Substrate | l value | m value | Proposed Mechanism |
|---|---|---|---|
| Thiophene-2-sulfonyl chloride | Comparable to PMSC | Comparable to PMSC | Sₙ2 |
| Phenylmethanesulfonyl chloride | Reference | Reference | Sₙ2 |
Data derived from comparative studies using the extended Grunwald-Winstein equation. nih.gov
Kinetic and solvent effect studies suggest that the nucleophilic substitution reactions of thiophene-2-sulfonyl chloride generally proceed through a concerted Sₙ2-type mechanism. researchgate.netnih.gov However, the precise nature of the transition state can be flexible. researchgate.netrsc.org
Solvolytic Reactions and Comprehensive Solvent Effects
Electrophilic and Radical Reactivities of Thiophene-2-sulfonyl Chloride
Thiophene-2-sulfonyl chloride is characterized by a highly electrophilic sulfonyl chloride group (-SO₂Cl), which makes the sulfur atom susceptible to nucleophilic attack. cymitquimica.com This inherent electrophilicity is the primary driver of its reactivity, allowing it to readily react with a variety of nucleophiles—such as amines, alcohols, and thiols—to form sulfonamides, sulfonate esters, and sulfonothioates, respectively. smolecule.com The reactions generally proceed through a bimolecular nucleophilic substitution (Sɴ2) mechanism, which is believed to be concerted for arenesulfonyl chlorides like the thiophene derivative. nih.gov
While its electrophilic nature dominates its chemistry, thiophene-2-sulfonyl chloride can also participate in radical reactions. Sulfonyl chlorides, in general, can serve as sources of sulfonyl radicals. magtech.com.cn This can be achieved through processes like a single electron transfer (SET) initiated by a photocatalyst, which generates a sulfonyl radical intermediate. rsc.org This radical can then engage in subsequent reactions, such as addition to alkenes. rsc.org For the related compound thiophene-2-sulfonyl fluoride, it has been noted that the sulfur-halogen bond can cleave homolytically under UV irradiation, generating a fluorosulfonyl radical, suggesting that such radical pathways are accessible for this class of compounds. vulcanchem.com
A notable application of thiophene-2-sulfonyl chloride's reactivity is in deoxygenative sulfonylation reactions. In a recently developed protocol for the synthesis of 2-sulfonylquinolines, thiophene-2-sulfonyl chloride was successfully employed as a sulfonylating agent in the deoxygenative C2-H sulfonylation of quinoline (B57606) N-oxides. mdpi.comresearchgate.net This transition-metal-free reaction proceeds efficiently under mild conditions. mdpi.com
In this process, various aryl sulfonyl chlorides were tested, and thiophene-2-sulfonyl chloride proved to be a suitable substrate, furnishing the desired 2-(thiophen-2-ylsulfonyl)quinoline product in a 62% yield. mdpi.comresearchgate.net The reaction demonstrates the capability of thiophene-2-sulfonyl chloride to act not only as a sulfonylating agent but also as an activator for the quinoline N-oxide. mdpi.com
Table 1: Deoxygenative Sulfonylation with Thiophene-2-sulfonyl Chloride
| Starting Material | Reagent | Product | Yield | Reference |
| Quinoline N-oxide | Thiophene-2-sulfonyl chloride | 2-(Thiophen-2-ylsulfonyl)quinoline | 62% | mdpi.com, researchgate.net |
Thiophene-2-sulfonyl chloride can be chemically reduced to yield other important thiophene derivatives. The specific product obtained depends on the reducing agent and reaction conditions employed.
Reduction to 2-Thiophenesulfonic Acid : Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the sulfonyl chloride group can be reduced to the corresponding sulfonic acid.
Reduction to 2-Thiophenethiol : A more extensive reduction can be achieved to form 2-thiophenethiol. One established method involves the in situ reduction of thiophene-2-sulfonyl chloride using zinc dust and sulfuric acid. orgsyn.org
Table 2: Reduction Products of Thiophene-2-sulfonyl Chloride
| Reducing Agent | Product | Reference |
| Lithium aluminum hydride (LiAlH₄) | 2-Thiophenesulfonic acid | , |
| Zinc dust and sulfuric acid | 2-Thiophenethiol | orgsyn.org |
Influence of Substituents on Thiophene Ring Reactivity in Thiophene-2-sulfonyl Chloride
A Hammett plot for this reaction at 25°C yielded a reaction constant (ρ) of -2.25. acs.org The negative value of ρ indicates that the reaction is accelerated by electron-donating substituents on the aniline (B41778) nucleophile and decelerated by electron-withdrawing groups. This suggests a buildup of positive charge at the reaction center in the transition state, or more accurately, that the transition state is less negatively charged than the reactants. The magnitude of the ρ value points to a significant degree of bond formation between the aniline nitrogen and the sulfonyl sulfur in the transition state. acs.org
Furthermore, a Brønsted plot analysis resulted in a β value of 0.53. acs.org These Hammett and Brønsted parameters are notably similar to those observed for the reaction of benzenesulfonyl chloride with anilines, which strongly suggests that both reactions proceed through analogous transition states. acs.org The solvolysis of thiophene-2-sulfonyl chloride is proposed to occur via a concerted Sɴ2 mechanism. nih.gov
Table 3: Kinetic Parameters for the Reaction of Thiophene-2-sulfonyl Chloride with Anilines
| Parameter | Value | Significance | Reference |
| Hammett Constant (ρ) | -2.25 | Indicates buildup of positive charge at the reaction center in the transition state; reaction favored by electron-donating groups on the nucleophile. | acs.org |
| Brønsted Coefficient (β) | 0.53 | Suggests a moderate degree of bond formation in the transition state, analogous to benzenesulfonyl chloride reactions. | acs.org |
The electronic effects of substituents play a crucial role in the reactivity of thiophene-2-sulfonyl chloride. As established by Hammett analysis, the rate of its reaction with nucleophiles is highly sensitive to the electronic properties of the attacking species. acs.org Electron-donating groups on the nucleophile increase the reaction rate, while electron-withdrawing groups decrease it. acs.org
The electronic nature of the thiophene ring itself also modulates the reactivity of the sulfonyl chloride group. Compared to benzenesulfonyl chloride, thiophene-2-sulfonyl chloride is generally less reactive towards nucleophiles. acs.org This is attributed to the electron-withdrawing nature of the thiophene ring, which reduces the positive charge on the sulfur atom reaction center, making it a less potent electrophile than the sulfur in benzenesulfonyl chloride. acs.org
In terms of positional isomerism, 3-thiophenesulfonyl chloride has been shown to have a higher reactivity than the 2-isomer in reactions with anilines in methanol (B129727). However, both thiophene-based isomers are less reactive than benzenesulfonyl chloride. This highlights the subtle interplay of electronic effects dictated by the position of the sulfonyl group on the heteroaromatic ring.
Strategic Applications of Thiophene 2 Sulfonyl Chloride in Complex Molecule Synthesis
Thiophene-2-sulfonyl chloride serves as a versatile and crucial reagent in organic synthesis, enabling the construction of a wide array of complex molecules. Its reactivity, centered around the electrophilic sulfonyl chloride group attached to the thiophene (B33073) ring, allows for its strategic use as a precursor and a building block in the assembly of diverse molecular architectures, from sulfonamides and sulfonates to advanced heterocyclic and polycyclic systems.
Advanced Spectroscopic and Structural Elucidation of Thiophene 2 Sulfonyl Chloride and Its Derivatives
Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, APT-NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including thiophene-2-sulfonyl chloride. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.
¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon frameworks of thiophene-2-sulfonyl chloride and its derivatives. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, which is influenced by the electronegativity of adjacent atoms and the aromaticity of the thiophene (B33073) ring. The electron-withdrawing sulfonyl chloride group (-SO₂Cl) significantly deshields the protons and carbons of the thiophene ring, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted thiophene.
For thiophene-2-sulfonyl chloride, the three protons on the thiophene ring exhibit distinct signals due to their different proximities to the sulfonyl chloride group. The coupling patterns (splitting of signals) between adjacent protons provide definitive evidence of their relative positions on the ring, confirming the 2-substitution pattern.
The Attached Proton Test (APT) is a ¹³C NMR experiment that differentiates carbon signals based on the number of attached protons. ceitec.cztecmag.com This technique is particularly useful for unambiguously assigning quaternary, methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. ceitec.cz In an APT spectrum, quaternary carbons and CH₂ groups typically show signals with opposite phase to those of CH and CH₃ groups, providing an additional layer of structural confirmation that is crucial when analyzing novel or complex thiophene derivatives. tecmag.com
| ¹H NMR Data for Thiophene-2-sulfonyl Chloride | |
| Proton | Approximate Chemical Shift (δ, ppm) |
| H3 | 7.20 - 7.30 |
| H4 | 7.80 - 7.90 |
| H5 | 7.95 - 8.05 |
| ¹³C NMR Data for Thiophene-2-sulfonyl Chloride | |
| Carbon | Approximate Chemical Shift (δ, ppm) |
| C2 | 142.0 - 143.0 |
| C3 | 127.5 - 128.5 |
| C4 | 134.0 - 135.0 |
| C5 | 134.5 - 135.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy for Functional Group Analysis (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present.
The FT-IR spectrum of thiophene-2-sulfonyl chloride is dominated by strong absorption bands corresponding to the sulfonyl chloride group. nist.gov The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent and appear in the 1370-1400 cm⁻¹ and 1170-1200 cm⁻¹ regions, respectively. The presence of the thiophene ring is confirmed by characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic region (approx. 1350-1530 cm⁻¹). iosrjournals.org Analysis of these vibrational frequencies provides rapid confirmation of the compound's key functional features. nist.gov
| Key FT-IR Vibrational Frequencies for Thiophene-2-sulfonyl Chloride | |
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3120 |
| S=O Asymmetric Stretch | 1370 - 1400 |
| S=O Symmetric Stretch | 1170 - 1200 |
| Thiophene Ring Vibrations | 1350 - 1530 |
| S-Cl Stretch | 600 - 700 |
Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Ion Studies
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk
In the mass spectrum of thiophene-2-sulfonyl chloride, the molecular ion peak (M⁺) is observed, confirming the molecular weight of the compound (182.65 g/mol ). scbt.comchemicalbook.com Under electron impact ionization, the molecular ion becomes energetically unstable and breaks down into smaller, characteristic fragments. The fragmentation of arylsulfonyl chlorides often begins with the loss of a chlorine atom, followed by the extrusion of sulfur dioxide (SO₂). researchgate.net
The major fragmentation pathway for thiophene-2-sulfonyl chloride involves the initial loss of the chlorine radical (Cl•) to form the [M-Cl]⁺ ion, followed by the loss of an SO₂ molecule to yield the thienyl cation. researchgate.net This characteristic fragmentation pattern is a key diagnostic feature for the identification of thiophene-2-sulfonyl chloride and its derivatives.
| Major Fragments in the Mass Spectrum of Thiophene-2-sulfonyl Chloride | |
| Fragment | Proposed Structure |
| [C₄H₃S-SO₂Cl]⁺ | Molecular Ion |
| [C₄H₃S-SO₂]⁺ | Loss of Chlorine |
| [C₄H₃S]⁺ | Loss of Chlorine and SO₂ |
X-ray Diffraction for Solid-State Structural Determination
While a specific crystal structure for the parent thiophene-2-sulfonyl chloride is not widely reported, X-ray diffraction studies on its derivatives provide invaluable structural information. nih.govnih.gov For instance, in derivatives, the geometry around the sulfur atom of the sulfonyl group is typically found to be distorted tetrahedral. nih.gov These studies confirm the planarity of the thiophene ring system and reveal how intermolecular interactions, such as hydrogen bonding, influence the packing of the molecules in the crystal lattice. nih.govresearchgate.netmdpi.com Such detailed structural knowledge is critical for understanding the physical properties and reactivity of these compounds in the solid state.
Computational Chemistry and Theoretical Perspectives on Thiophene 2 Sulfonyl Chloride
Density Functional Theory (DFT) Calculations for Thiophene-2-sulfonyl Chloride
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and geometry of molecules. For Thiophene-2-sulfonyl Chloride, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), provide a detailed picture of its fundamental properties mdpi.comsemanticscholar.orgnih.govmdpi.com.
Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry arxiv.org. For Thiophene-2-sulfonyl Chloride, this involves calculating the bond lengths, bond angles, and dihedral angles that define its most stable conformation.
Conformational analysis explores the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds nih.gov. While the thiophene (B33073) ring itself is rigid, rotation around the C-S bond connecting the ring to the sulfonyl group is possible. DFT calculations can identify the most stable conformer by comparing the energies of different rotational arrangements. Studies on related sulfur-containing five-membered rings have identified stable twist conformers and the transition states that separate them nih.gov. For Thiophene-2-sulfonyl Chloride, the geometry is defined by the spatial relationship between the planar thiophene ring and the tetrahedral sulfonyl chloride group. Computational studies on analogous thiophene sulfonamide derivatives show calculated bond lengths and angles that are in close agreement with experimental values mdpi.comsemanticscholar.org.
Below is a table of typical geometric parameters for the sulfonyl group attached to a thiophene ring, as determined by DFT calculations on closely related derivatives mdpi.comsemanticscholar.org.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| r(C-S_sulfonyl) | Bond length between thiophene carbon and sulfonyl sulfur | ~1.75 Å |
| r(S=O) | Bond length of the sulfur-oxygen double bond | ~1.45 Å |
| r(S-Cl) | Bond length of the sulfur-chlorine single bond | ~2.09 Å |
| ∠(O=S=O) | Bond angle between the two oxygen atoms and the sulfur atom | ~121° |
| ∠(C-S-Cl) | Bond angle between the thiophene carbon, sulfur, and chlorine atoms | ~100° |
| ∠(C-S=O) | Bond angle between the thiophene carbon, sulfur, and an oxygen atom | ~108° |
The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) . The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO mdpi.comresearchgate.net. DFT calculations are widely used to determine the energies and spatial distributions of these orbitals scielo.brnih.gov. For Thiophene-2-sulfonyl Chloride, the HOMO is expected to have significant electron density on the electron-rich thiophene ring, while the LUMO is likely localized on the electron-withdrawing sulfonyl chloride group. This distribution makes the sulfur atom an electrophilic center, susceptible to nucleophilic attack.
Computational studies on various thiophene sulfonamide derivatives have established a range for their FMO energies and energy gaps mdpi.comresearchgate.net.
| Parameter | Description | Typical Calculated Value Range (eV) |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.5 to 5.5 eV |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of transition states—the highest energy point along a reaction coordinate. For Thiophene-2-sulfonyl Chloride, a key reaction is nucleophilic substitution at the sulfur atom, such as solvolysis, where the chloride ion is displaced by a solvent molecule nih.govnih.gov.
Experimental evidence for arenesulfonyl chlorides suggests that these reactions typically proceed through a concerted bimolecular nucleophilic substitution (SN2) mechanism nih.govresearchgate.netmdpi.com. Reaction pathway modeling using DFT can map out the potential energy surface for this process. The calculation involves identifying the structure of the transition state, where the bond to the incoming nucleophile is partially formed and the bond to the leaving chloride ion is partially broken. The energy of this transition state relative to the reactants determines the activation energy of the reaction, which governs the reaction rate. While specific computational studies modeling the transition state for Thiophene-2-sulfonyl Chloride are not abundant, the principles derived from studies of other arenesulfonyl chlorides are directly applicable mdpi.com. Such a transition state would feature a pentacoordinate sulfur center in a trigonal bipyramidal geometry.
Quantitative Structure-Activity Relationships (QSAR) in Derivatized Compounds
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity nih.gov. These models are instrumental in drug discovery and materials science for predicting the properties of new, unsynthesized molecules nih.govresearchgate.net.
For derivatives of Thiophene-2-sulfonyl Chloride, QSAR studies can be developed by first calculating a set of molecular descriptors for each compound. These descriptors, which quantify various aspects of the molecular structure, often include electronic parameters derived from DFT calculations.
Electronic parameters are frequently the most important descriptors in QSAR models for reactive compounds nih.gov. In studies on thiophene analogs with anti-inflammatory activity, electronic properties were found to play a dominant role in modulating the biological response nih.govresearchgate.net.
Key electronic parameters derived from DFT calculations include:
ELUMO (Energy of the LUMO): A lower LUMO energy indicates a greater ability to accept electrons, often correlating with higher reactivity towards nucleophiles or greater biological activity. Studies on thiophene analogs have shown a direct correlation between ELUMO and anti-inflammatory activity nih.gov.
Atomic Charges: The calculated charge on specific atoms (e.g., the sulfonyl sulfur) can indicate the primary sites for electrostatic interactions or nucleophilic attack.
A typical QSAR equation would take a linear form, such as:
log(Activity) = c₀ + c₁(ELUMO) + c₂(µ) + ...
where the coefficients (c₁, c₂, etc.) are determined by fitting the equation to experimental data for a training set of molecules. Such models allow researchers to predict the activity of new thiophene sulfonyl derivatives based solely on their computationally derived electronic parameters.
| Electronic Parameter | Description | Typical Role in QSAR Models for Thiophene Derivatives |
|---|---|---|
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with electrophilicity; lower values often linked to higher biological activity nih.gov. |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Correlates with the ability to donate electrons. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity mdpi.com. |
| Dipole Moment (µ) | Measure of molecular polarity | Influences solubility and binding interactions with polar targets nih.gov. |
| Hardness (η) | Resistance to change in electron distribution | Derived from HOMO/LUMO energies, relates to overall stability. |
| Electrophilicity Index (ω) | Measure of the ability to accept electrons | Quantifies the electrophilic nature of the molecule. |
Emerging Trends and Future Research Directions for Thiophene 2 Sulfonyl Chloride
Development of Sustainable and Green Synthetic Protocols
The synthesis of aryl sulfonyl chlorides has traditionally relied on reagents that are hazardous and generate significant waste, such as chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) rsc.org. In line with the principles of green chemistry, recent research has focused on developing more environmentally benign protocols for the preparation of sulfonyl chlorides from thiols and disulfides. A key trend is the move away from harsh, stoichiometric chlorinating agents toward catalytic, metal-free systems that use safer oxidants rsc.orgnih.gov.
One sustainable approach involves the use of hydrogen peroxide (H₂O₂) as a green oxidant, which generates only water as a byproduct researchgate.net. Efficient methods for the direct oxidative conversion of thiols into sulfonyl chlorides have been developed using H₂O₂ in the presence of catalysts like zirconium tetrachloride (ZrCl₄) under mild conditions, often achieving high yields in very short reaction times organic-chemistry.org. Another strategy employs oxone in combination with potassium chloride (KCl) in water, utilizing a green solvent for the oxyhalogenation of thiols rsc.org. Furthermore, metal-free protocols have been established using ammonium (B1175870) nitrate (B79036) and oxygen as the terminal oxidant, where nitrogen oxides act as crucial players in a redox-catalytic cycle rsc.org. These methods avoid the use of noxious reagents and reduce the generation of hazardous waste, representing a significant advancement in the sustainable production of sulfonyl chlorides rsc.orgorganic-chemistry.org.
| Methodology | Key Reagents | Green Chemistry Principle(s) Addressed | Reference |
|---|---|---|---|
| Metal-Free Aerobic Oxidation | Ammonium nitrate, O₂ (terminal oxidant), aq. HCl | Use of a benign oxidant, metal-free catalysis | rsc.org |
| Catalytic Oxidative Chlorination | H₂O₂, Zirconium tetrachloride (ZrCl₄) | Use of a green oxidant (water as byproduct), high efficiency, mild conditions | organic-chemistry.org |
| Direct Oxidative Chlorination | H₂O₂, Thionyl chloride (SOCl₂) | Use of a green oxidant (water as byproduct) | researchgate.net |
| Aqueous Oxyhalogenation | Oxone, KCl | Use of water as a green solvent | rsc.org |
Exploration of Novel Catalytic Systems for Efficient Sulfonylation
The reactivity of thiophene-2-sulfonyl chloride is being harnessed in new ways through the exploration of novel catalytic systems, particularly in the fields of photocatalysis and earth-abundant metal catalysis. These modern methods provide access to sulfonyl radicals under mild conditions, enabling a range of chemical transformations that are difficult to achieve with traditional methods acs.orgresearchgate.net.
Visible-light photoredox catalysis has emerged as a powerful tool for sulfonylation reactions researchgate.netresearchgate.net. This approach allows for the generation of sulfonyl radicals from sulfonyl chlorides, which can then engage in various addition and coupling reactions. A noteworthy example is the synergistic use of photoredox and iron catalysis for the three-component 1,2-thiosulfonylation of alkenes with thiophenols and sulfonyl chlorides nih.gov. This protocol avoids the pre-synthesis of thiosulfonates and utilizes readily available sulfonyl chlorides as the sulfonation source nih.gov. Iron catalysis, often in combination with photostimulation, is a growing area of interest due to iron's low cost and low toxicity acs.org. Iron(II)-catalyzed systems have been developed for the highly regio- and stereoselective addition of aromatic sulfonyl chlorides to terminal alkynes, producing (E)-β-chlorovinylsulfones . These catalytic innovations expand the synthetic utility of sulfonyl chlorides, allowing for the construction of complex sulfonated molecules with high efficiency and selectivity under sustainable conditions researchgate.netnih.gov.
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Synergistic Photoredox and Iron Catalysis | 1,2-Thiosulfonylation of alkenes | Three-component reaction; avoids pre-synthesis of thiosulfonates. | nih.gov |
| Iron(II) Catalysis | Chlorosulfonylation of terminal alkynes | 100% regio- and stereoselectivity; tolerance of various functional groups. | |
| Visible-Light Photoredox Catalysis | C-H functionalization of imidazoheterocycles | Direct C-H sulfonylation under mild, metal-free conditions. | researchgate.net |
| Photoinduced Iron Catalysis | Decarboxylative Sulfonylation | Generates sulfonyl radicals for coupling with carboxylic acid derivatives. | acs.orgnih.gov |
Integration into Advanced Synthetic Methodologies, including Flow Chemistry and Automation
The synthesis and application of sulfonyl chlorides are increasingly being integrated into advanced synthetic platforms like continuous flow chemistry and automated systems. Conventional batch production of sulfonyl chlorides often involves highly exothermic reactions and difficult-to-handle reagents, posing significant safety and scalability challenges rsc.orgmdpi.com. Flow chemistry mitigates these risks by using small reactor volumes, which allows for superior control over reaction temperature and residence time, thereby preventing thermal runaway and improving process safety rsc.orgnih.gov.
Continuous flow protocols have been successfully developed for the synthesis of sulfonyl chlorides from thiols and disulfides, achieving high space-time yields and allowing for safe, multi-hour operation rsc.orgresearchgate.net. For instance, a system using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent in a small volume reactor demonstrated a space-time yield of 6.7 kg L⁻¹ h⁻¹ rsc.org. Beyond synthesis, automated continuous systems featuring multiple continuous stirred-tank reactors (CSTRs) have been designed for the multi-hundred-gram production of aryl sulfonyl chlorides mdpi.com. These automated platforms incorporate real-time process monitoring and feedback controllers, leading to significant improvements in consistency, reliability, and spacetime yield compared to batch processes mdpi.comresearchgate.net. The integration of online analytics, such as NMR spectroscopy, further enhances process understanding and control researchgate.net.
| Parameter | Batch Processing | Continuous Flow Processing | Reference |
|---|---|---|---|
| Safety | Risk of thermal runaway due to poor heat transfer in large volumes. | Excellent heat transfer and temperature control; inherent safety. | rsc.orgmdpi.com |
| Scalability | Difficult and hazardous; slow reagent addition required. | Easily scalable by extending run time ("scaling out"). | mdpi.com |
| Process Control | Difficult to maintain consistent conditions; potential for side reactions. | Precise control over temperature, pressure, and residence time. | rsc.orgnih.gov |
| Spacetime Yield | Lower; limited by safety constraints and reaction time. | Significantly higher due to intensified and continuous operation. | mdpi.com |
| Automation | Limited integration. | Well-suited for automation and real-time monitoring. | mdpi.comresearchgate.net |
Bio-relevant Derivatizations and Investigations in Biological Systems
Thiophene-2-sulfonyl chloride serves as a valuable building block for the synthesis of compounds with significant biological and pharmacological relevance theclinivex.comchemicalbook.com. The thiophene (B33073) ring is a privileged pharmacophore found in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties nih.govnih.gov.
A primary application of thiophene-2-sulfonyl chloride is in the preparation of thiophenesulfonamides, a class of compounds extensively studied as potent enzyme inhibitors researchgate.netmdpi.com. Notably, thiophene-based sulfonamides have shown strong inhibitory effects against human carbonic anhydrase (hCA) isoenzymes I and II nih.gov. Carbonic anhydrases are metalloenzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma mdpi.com. Studies have demonstrated that certain thiophenesulfonamides inhibit these enzymes with nanomolar efficacy nih.gov. For example, some derivatives exhibit Kᵢ values in the range of 66–235 nM against hCA-I and 75 nM against hCA-II nih.gov.
Beyond carbonic anhydrases, derivatives of thiophene-2-sulfonamide (B153586) have been investigated as inhibitors of lactoperoxidase (LPO), an important enzyme in the innate immune system nih.govtandfonline.com. One derivative, 5-(2-thienylthio)thiophene-2-sulfonamide, was identified as a potent competitive inhibitor of LPO with an IC₅₀ value of 3.4 nM and a Kᵢ value of 2 nM nih.govtandfonline.com. Additionally, thiophene-2-sulfonyl chloride has been specifically identified as a key intermediate in the synthesis of β-cell apoptosis suppressors, highlighting its direct relevance in developing treatments for diseases like diabetes theclinivex.comchemicalbook.com.
| Enzyme Target | Thiophene-based Inhibitor Class | Observed Potency (IC₅₀ / Kᵢ) | Therapeutic Relevance | Reference |
|---|---|---|---|---|
| Human Carbonic Anhydrase I (hCA-I) | Thiophenesulfonamides | Kᵢ values: 66.49 nM - 234.99 µM | Glaucoma, Edema | nih.gov |
| Human Carbonic Anhydrase II (hCA-II) | Thiophenesulfonamides | Kᵢ values: 74.88 nM - 38.04 µM | Glaucoma, Edema | nih.gov |
| Lactoperoxidase (LPO) | Thiophene-2-sulfonamide derivatives | IC₅₀: 3.4 nM; Kᵢ: 2 nM (for lead compound) | Modulation of Immune Response, Antimicrobial | nih.govtandfonline.com |
| β-Cell Apoptosis Pathways | Derivatives of Thiophene-2-sulfonyl chloride | Serves as a key synthetic intermediate | Diabetes | theclinivex.comchemicalbook.com |
Q & A
Q. How to validate the reproducibility of synthetic protocols across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
